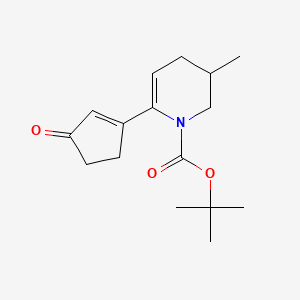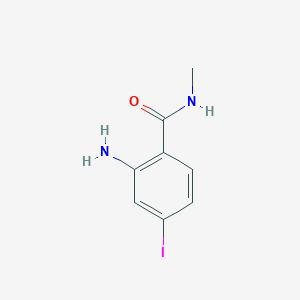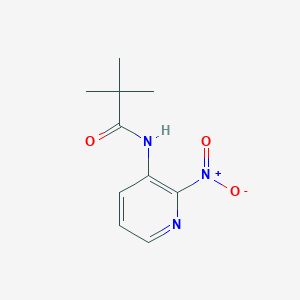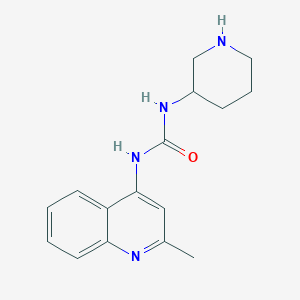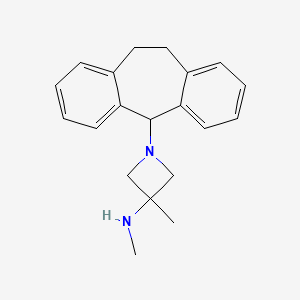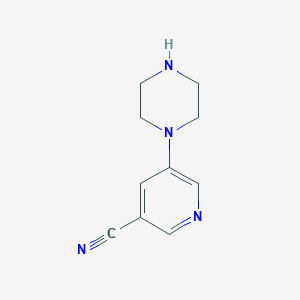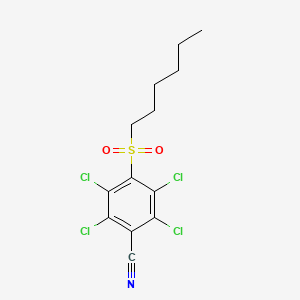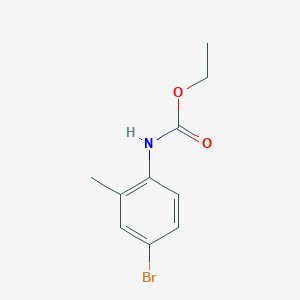
3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyridine ring substituted with hydroxyl, methyl, oxo, and formyl groups, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde can be achieved through multiple synthetic routes. One common method involves the condensation of appropriate aldehydes with amines, followed by cyclization and oxidation steps. For instance, the reaction of 3-hydroxy-2-methylpyridine with formylating agents under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The formyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but lacks the formyl group.
4-Oxo-1,4-dihydro-pyridine-2-carbaldehyde: Similar structure but lacks the hydroxyl and methyl groups.
Uniqueness
3-Hydroxy-1-methyl-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
3-hydroxy-1-methyl-4-oxopyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c1-8-3-2-6(10)7(11)5(8)4-9/h2-4,11H,1H3 |
Clé InChI |
IYPLUMYXHXJFQR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=O)C(=C1C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


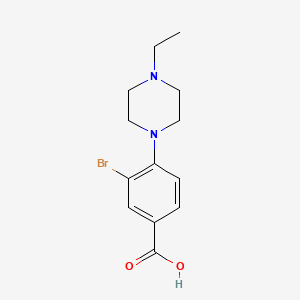
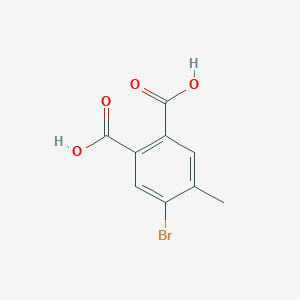

![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)
